3-chloro-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide
Overview
Description
3-chloro-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structural features, which include a chloro group, a methoxy group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Sulfonation: The amine group is converted to a sulfonamide group using sulfonyl chloride.
Chlorination: The chloro group is introduced via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 3-hydroxy-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide.
Reduction: 3-chloro-N-(2,4-dimethylpentan-3-yl)-4-aminobenzenesulfonamide.
Substitution: 3-methoxy-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide.
Scientific Research Applications
3-chloro-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by modulating neurotransmitter levels in the brain, thereby exerting antidepressant effects. The compound may inhibit the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(2,4-dimethylpentan-3-yl)-4-hydroxybenzenesulfonamide: Similar structure but with a hydroxyl group instead of a methoxy group.
3-chloro-N-(2,4-dimethylpentan-3-yl)-4-aminobenzenesulfonamide: Similar structure but with an amino group instead of a methoxy group.
3-methoxy-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide: Similar structure but with an additional methoxy group.
Uniqueness
3-chloro-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO3S/c1-9(2)14(10(3)4)16-20(17,18)11-6-7-13(19-5)12(15)8-11/h6-10,14,16H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOPHBLCNHJFIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NS(=O)(=O)C1=CC(=C(C=C1)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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